6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
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Overview
Description
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a quinoline ring substituted with bromine and fluorine atoms, and a boronic acid group protected as a pinacol ester. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The synthesis of this compound typically involves the reaction of 6-bromo-8-fluoroquinoline with a boronic acid derivative, such as boronic acid or boronic acid pinacol ester, in the presence of a suitable catalyst and reaction conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry or batch processes, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: Protodeboronation reactions involve the removal of the boronic acid group, often using acidic or oxidative conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Acidic Conditions: Used in protodeboronation reactions.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Major Products Formed:
Coupling Products: Various biaryls and vinyl compounds are formed in Suzuki-Miyaura cross-coupling reactions.
Deboronated Products: The removal of the boronic acid group results in the formation of the corresponding quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and antibacterial activities. Industry: It is utilized in the development of materials and chemicals with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 6-bromo-8-fluoroquinoline-3-boronic acid pinacol ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are specific to the biological or industrial application of the compound.
Comparison with Similar Compounds
6-Bromoquinoline-3-boronic acid pinacol ester: Lacks the fluorine atom.
8-Fluoroquinoline-3-boronic acid pinacol ester: Lacks the bromine atom.
6-Bromo-8-fluoroquinoline-3-boronic acid: Not protected as a pinacol ester.
Properties
IUPAC Name |
6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIOVYKZPQKGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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